molecular formula C23H29ClN2O5S B024507 Sitalidone CAS No. 108894-39-9

Sitalidone

Cat. No.: B024507
CAS No.: 108894-39-9
M. Wt: 481.0 g/mol
InChI Key: PGKMOQNZLQCYGZ-UHFFFAOYSA-N
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Description

Sitalidone is a diuretic agent with the molecular formula C₂₃H₂₉ClN₂O₅S and CAS number 119636-74-7 . It belongs to the sulfonamide class of diuretics, characterized by a benzenesulfonamide backbone substituted with a pyrrolidone ring and chlorine atom, as shown in its chemical structure (Figure 1) . This compound is listed by regulatory agencies such as the U.S. FDA and European Medicines Agency (EMA) under the identifier UNII-06H9KWB6IB and SUB10540MIG, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sitalidone involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.

    Introduction of functional groups: Functional groups such as the sulfonamide and chlorophenyl groups are introduced through substitution reactions.

    Final modifications:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch reactors: Large batch reactors are used to carry out the condensation and cyclization reactions.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Sitalidone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and sulfonyl chlorides are used for substitution reactions.

Major Products:

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Hydroxyl derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sitalidone has several scientific research applications, including:

    Chemistry: Used as a model compound in studying the reactivity of thiazide-like diuretics.

    Biology: Investigated for its effects on cellular ion transport and water balance.

    Medicine: Used in clinical studies to evaluate its efficacy and safety in treating hypertension and edema.

    Industry: Employed in the development of new diuretic drugs with improved efficacy and reduced side effects.

Mechanism of Action

Sitalidone exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby lowering blood pressure. The molecular targets include the sodium-chloride symporter and associated ion channels .

Comparison with Similar Compounds

Structural and Functional Similarities

Sitalidone shares key features with other sulfonamide-based diuretics, such as Quinethazone and Chlortalidone , including:

  • A sulfonamide (-SO₂NH₂) functional group critical for renal carbonic anhydrase inhibition.
  • Substituted aromatic rings and halogen atoms (e.g., chlorine) that enhance bioavailability and target specificity .

Table 1: Comparative Analysis of this compound and Similar Diuretics

Compound CAS Number Molecular Formula Therapeutic Class Key Structural Features Regulatory Identifiers
This compound 119636-74-7 C₂₃H₂₉ClN₂O₅S Diuretic Benzenesulfonamide, pyrrolidone ring FDA: 06H9KWB6IB; EMA: SUB10540MIG
Quinethazone 73-49-4 C₁₀H₁₂ClN₃O₃S Diuretic Benzothiadiazine dioxide FDA: 455E0S048W; EMA: SUB10213MIG
Chlortalidone 77-36-1 C₁₄H₁₁ClN₂O₄S Diuretic Dichlorobenzenedisulfonamide FDA: 0J48LPH2UV; EMA: SUB03492MIG

Pharmacological Differences

Mechanistic Divergence :

  • This compound’s pyrrolidone moiety may confer unique pharmacokinetic properties, such as prolonged half-life or altered tissue penetration, compared to Quinethazone’s benzothiadiazine core .
  • Chlortalidone, a thiazide-like diuretic, acts on the distal convoluted tubule, while this compound’s mechanism remains less characterized but likely overlaps with sulfonamide-class effects .

Efficacy and Safety :

  • Quinethazone and Chlortalidone are well-documented for hypertension and edema, with established dosing protocols . In contrast, this compound’s clinical data are sparser, suggesting it may be reserved for niche applications or exhibit differing side-effect profiles (e.g., sulfa allergy risks) .

Research Findings and Gaps

Biological Activity

Sitalidone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. Its chemical structure is characterized by specific functional groups that contribute to its pharmacological effects. While detailed structural information is limited, it is essential to understand how its molecular configuration influences its biological interactions.

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and hepatocarcinoma (HepG2).

  • Cytotoxicity Assays : The cytotoxicity of this compound was evaluated using the MTS cell proliferation assay. Results indicated an IC50 value of less than 30 µg/mL for both MCF-7 and HepG2 cells, suggesting potent anticancer activity .
Cell LineIC50 (µg/mL)
MCF-7< 30
HepG2< 30

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may modulate key signaling pathways associated with cancer cell survival and growth.

  • Apoptosis Induction : Flow cytometry analyses have demonstrated that this compound treatment leads to increased apoptosis in treated cancer cells, as evidenced by increased Annexin V staining .

Antibacterial Activity

Despite its strong anticancer properties, this compound's antibacterial activity appears limited. In studies assessing various extracts containing this compound, no significant antibacterial effects were observed against multiple bacterial strains tested (MIC > 500 µg/mL) . This highlights the specificity of this compound's biological activity towards cancer cells rather than bacterial pathogens.

In Vivo Studies

Recent investigations have included in vivo models to further explore the therapeutic potential of this compound. For instance, a study involving animal models demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups. These findings support the compound's potential as a therapeutic agent in oncology.

Clinical Implications

While preclinical studies show promise, further clinical research is necessary to establish the safety and efficacy of this compound in humans. The transition from laboratory findings to clinical applications will require rigorous testing through clinical trials.

Properties

CAS No.

108894-39-9

Molecular Formula

C23H29ClN2O5S

Molecular Weight

481.0 g/mol

IUPAC Name

2-chloro-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-5-(2-hydroxy-1-methyl-5-oxopyrrolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H29ClN2O5S/c1-13(2)17-11-16(12-18(14(3)4)22(17)28)25-32(30,31)20-10-15(6-7-19(20)24)23(29)9-8-21(27)26(23)5/h6-7,10-14,25,28-29H,8-9H2,1-5H3

InChI Key

PGKMOQNZLQCYGZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl

Synonyms

Sitalidone

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 29.1 g of 4-amino-2,6-diisopropylphenol in 450 ml of ethyl acetate is added in portions to a solution of 17.5 g of 5-(4-chloro-3-chlorosulfonylphenyl)-5-hydroxy-1-methyl-2-pyrrolidone and 22.7 g of triethylamine in 200 ml of ethyl acetate. The mixture is stirred at 50° C. for 3 hours, cooled, water is added, the organic phase is separated off, and the aqueous phase is extracted several times with ethyl acetate. The combined organic phases are washed with water and dried over sodium sulfate, and the solvent is distilled off. After addition of about 250 ml of methylene chloride to the amorphous red residue it is refluxed and crystallization is induced by scratching. The mixture is stirred at room temperature for 30 min, and the precipitate is filtered off and recrystallized from acetonitrile without prolonged standing. Colorless crystals of melting point 198°-200° C.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
5-(4-chloro-3-chlorosulfonylphenyl)-5-hydroxy-1-methyl-2-pyrrolidone
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
Sitalidone
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
Sitalidone
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
Sitalidone
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
Sitalidone
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
Sitalidone
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole
Sitalidone

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